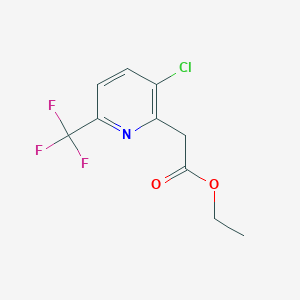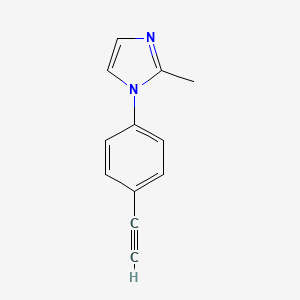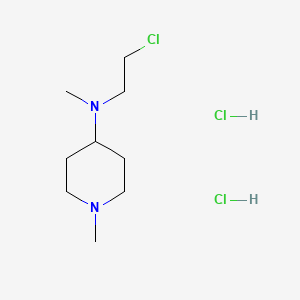
N-(2-Chloroethyl)-N,1-dimethylpiperidin-4-amine dihydrochloride
概要
説明
N-(2-Chloroethyl)-N,1-dimethylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloroethyl group and a dimethylamino group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N,1-dimethylpiperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the release of hazardous by-products.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N,1-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidine derivatives with various functional groups.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced amine derivatives.
科学的研究の応用
N-(2-Chloroethyl)-N,1-dimethylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving cell signaling, receptor binding, and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N,1-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. This compound may also act as an alkylating agent, causing cross-linking of DNA strands and disrupting cellular functions.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used as alkylating agents in cancer therapy.
N-(2-Chloroethyl)-N-methylpiperidine: A similar compound with a single methyl group instead of a dimethylamino group.
N-(2-Chloroethyl)-N-phenylpiperidine: A compound with a phenyl group instead of a dimethylamino group.
Uniqueness
N-(2-Chloroethyl)-N,1-dimethylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-(2-chloroethyl)-N,1-dimethylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2.2ClH/c1-11-6-3-9(4-7-11)12(2)8-5-10;;/h9H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSJQYGTMODGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



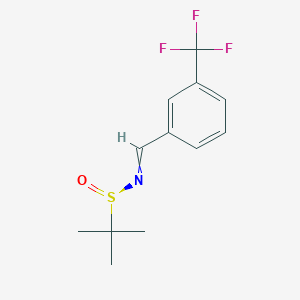

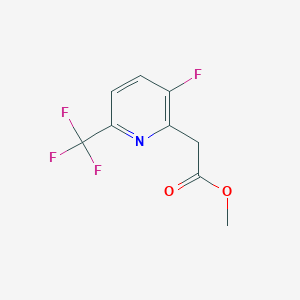


![1-[4-(3,5-Dichloro-phenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)

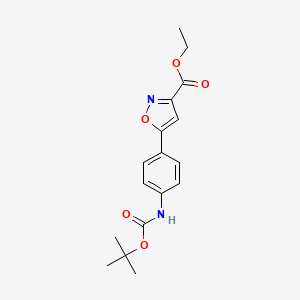
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)

